Dysprosium nitrate

Vue d'ensemble

Description

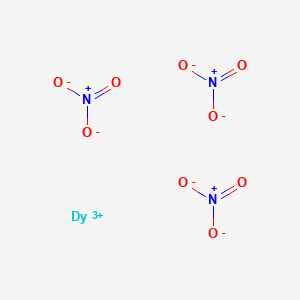

Dysprosium nitrate is an inorganic compound composed of dysprosium and nitric acid, with the chemical formula Dy(NO₃)₃. It typically forms yellowish crystals and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .

Synthetic Routes and Reaction Conditions:

- Anhydrous this compound can be synthesized by reacting dysprosium(III) oxide with nitrogen dioxide at 150°C:

From Dysprosium Oxide: 2Dy2O3+9N2O4→4Dy(NO3)3+6NO

Another method involves the reaction of metallic dysprosium with nitrogen dioxide at 200°C:From Metallic Dysprosium: Dy+3N2O4→Dy(NO3)3+3NO

Industrial Production Methods:

- Industrially, this compound is often produced by dissolving dysprosium oxide in nitric acid, followed by crystallization to obtain the desired hydrate form .

Types of Reactions:

Oxidation: this compound can undergo thermal decomposition, leading to the formation of dysprosium oxide and nitrogen oxides.

Reduction: It can be reduced to dysprosium hydroxide when reacted with water, releasing nitric acid.

Substitution: this compound can react with alkalis to form dysprosium salts, such as dysprosium carbonate or dysprosium sulfate.

Common Reagents and Conditions:

Oxidation: Heating in the presence of oxygen or air.

Reduction: Reaction with water or other reducing agents.

Substitution: Reaction with alkalis like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Dysprosium oxide (Dy₂O₃)

Reduction: Dysprosium hydroxide (Dy(OH)₃)

Substitution: Dysprosium carbonate (Dy₂(CO₃)₃) and dysprosium sulfate (Dy₂(SO₄)₃).

Applications De Recherche Scientifique

Magnetic Materials

Dysprosium nitrate is crucial in the development of high-performance magnets, particularly for applications in the electronics and automotive industries. Its strong magnetic properties are leveraged in:

- Permanent Magnets : Used in electric motors, generators, and magnetic resonance imaging (MRI) machines.

- Magneto-optical Devices : Employed in data storage technologies due to its ability to enhance the performance of magneto-optical recording media.

Phosphor Production

This compound plays a vital role in the synthesis of phosphors, which are essential for:

- LED Lighting : Enhancing brightness and color quality in lighting solutions.

- Display Technologies : Improving the performance of screens in televisions and smartphones.

Nuclear Applications

In nuclear science, this compound is utilized for its neutron-capturing capabilities, making it valuable for:

- Neutron Capture Studies : Important for research in nuclear reactors where controlling neutron flux is critical.

- Radiation Shielding : Enhances safety measures in environments exposed to radiation.

Biomedical Research

The compound is being explored for potential applications in medicine, particularly:

- Drug Delivery Systems : Investigated for its ability to transport therapeutic agents effectively.

- MRI Contrast Agents : Enhances imaging quality, providing clearer images for diagnostic purposes.

Material Science

This compound is integral to advanced materials research, contributing to:

- Nanotechnology : Utilized in the development of nanomaterials with unique thermal and electrical properties.

- Coatings : Applied in creating specialized coatings that require enhanced durability and performance.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Magnetic Materials | Permanent magnets, magneto-optical devices | Strong magnetic properties |

| Phosphor Production | LED lighting, display technologies | Enhanced brightness and color quality |

| Nuclear Applications | Neutron capture studies, radiation shielding | Improved safety and efficiency |

| Biomedical Research | Drug delivery systems, MRI contrast agents | Better imaging and therapeutic options |

| Material Science | Nanotechnology, specialized coatings | Unique thermal/electrical properties |

Case Studies

-

Magnetic Devices Development :

A study published in Inorganic Chemistry highlights how dysprosium compounds can modulate slow magnetic relaxation, enhancing the performance of magnetic devices used in data storage and electronic applications . -

Biomedical Imaging Enhancement :

Research indicates that dysprosium-based contrast agents significantly improve MRI imaging quality over traditional agents, providing clearer diagnostic images which are crucial for effective patient treatment . -

Nuclear Reactor Safety :

This compound's role in neutron absorption has been documented in various nuclear safety studies, demonstrating its effectiveness in enhancing the safety protocols within nuclear reactors .

Mécanisme D'action

The mechanism of action of dysprosium nitrate primarily involves its ability to undergo thermal decomposition and participate in redox reactions. The compound’s effects are mediated through the release of nitric acid and the formation of dysprosium oxide. These reactions are facilitated by the compound’s hygroscopic nature and its ability to form stable hydrates .

Comparaison Avec Des Composés Similaires

- Terbium nitrate (Tb(NO₃)₃)

- Holmium nitrate (Ho(NO₃)₃)

- Erbium nitrate (Er(NO₃)₃)

Comparison:

- Uniqueness: Dysprosium nitrate is unique due to its specific magnetic properties and its high thermal neutron absorption cross-section, making it particularly valuable in nuclear applications .

- Solubility: Like other rare earth nitrates, this compound is highly soluble in water and forms stable hydrates.

- Reactivity: It shares similar reactivity patterns with other lanthanide nitrates, undergoing oxidation, reduction, and substitution reactions .

Activité Biologique

Dysprosium nitrate (Dy(NO₃)₃·6H₂O) is a compound of dysprosium, a rare earth element known for its unique magnetic and luminescent properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, biocompatibility, and potential applications in biomedical fields.

This compound is highly soluble in water and forms crystalline structures. It undergoes thermal decomposition through multiple endothermic processes, with significant weight loss occurring at elevated temperatures. The compound's stability in physiological conditions is crucial for its application in biological systems .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on human cell lines. For instance, research involving dysprosium phosphate nanoparticles (DyPO₄ NPs) showed that concentrations up to 100 μg/mL did not induce significant morphological changes or increase cell death in human foreskin fibroblasts (HFF-1). The mitochondrial activity remained close to 100%, indicating negligible toxicity under the tested conditions .

Table 1: Cytotoxicity Assessment of this compound

| Concentration (μg/mL) | Cell Viability (%) | Morphological Changes | Apoptosis/Necrosis |

|---|---|---|---|

| 0 | 100 | None | None |

| 10 | 99 | None | None |

| 50 | 98 | None | None |

| 100 | 98 | None | None |

Biocompatibility and Safety

The biocompatibility of this compound is further supported by studies indicating that it does not exhibit significant acute toxicity. The oral LD₅₀ for this compound has been reported to be approximately 2386 mg/kg in rats, categorizing it as low toxicity . Additionally, no serious eye damage or skin irritation was noted in safety assessments, suggesting that it can be safely used in various applications without posing significant health risks .

Applications in Biomedical Research

This compound and its derivatives have shown promise in several biomedical applications:

- MRI Contrast Agents : Dysprosium's unique magnetic properties make it suitable for use as a contrast agent in magnetic resonance imaging (MRI). Studies have demonstrated that dysprosium phosphate nanoparticles provide outstanding contrast enhancement due to their high relaxivity .

- Bioimaging Probes : The stability and low toxicity of dysprosium-based nanoparticles allow them to be used as bioimaging probes, facilitating the visualization of biological processes without adverse effects on cellular health .

- Photoluminescent Materials : Dysprosium ions exhibit strong photoluminescence, making them valuable for developing luminescent materials used in sensors and lighting applications .

Case Studies

- Study on DyPO₄ Nanoparticles : A study synthesized DyPO₄ nanoparticles and assessed their dissolution rates in physiological media. The results showed minimal dissolution over time, indicating good stability, which is essential for long-term applications in biological systems .

- Magneto-Luminescence Correlation : Research highlighted the correlation between the magnetic properties and luminescence of dysprosium compounds. This dual functionality can be exploited in developing advanced materials for both imaging and therapeutic applications .

Propriétés

IUPAC Name |

dysprosium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVENVBCPDCQQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35725-30-5 (hexahydrate), 93918-70-8 (ammonium salt), 93918-71-9 (magnesium salt) | |

| Record name | Dysprosium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60890646 | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10143-38-1 | |

| Record name | Dysprosium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.